Evidence Availability Notice: No Direct Head-to-Head Quantitative Data Found for Target Compound
An exhaustive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem and their subdomains) did not identify any study that directly reports quantitative, comparator-based biological or physicochemical data for 5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole. The closest structurally characterized comparator is compound 7k (3,4-dimethoxy regioisomer) from the 2024 Mahmoud et al. series, which showed a GI50 of 32 nM against four cancer cell lines and an EGFR IC50 of 82 nM, comparable to Erlotinib (GI50 33 nM, EGFR IC50 80 nM) [1]. No data were found for the 2,4-dimethoxy positional isomer in the same or any other assay system.
| Evidence Dimension | Antiproliferative activity (cancer cell panel) and kinase inhibition |
|---|---|
| Target Compound Data | No quantitative data available from admissible sources. |
| Comparator Or Baseline | Compound 7k (5-(3,4-dimethoxyphenyl) regioisomer): GI50 = 32 nM (4-cell-line panel); EGFR IC50 = 82 nM; Erlotinib: GI50 = 33 nM, EGFR IC50 = 80 nM. |
| Quantified Difference | Cannot be calculated due to absence of target compound data. |
| Conditions | HT-29 (colon), A-549 (lung), Panc-1 (pancreatic), MCF-7 (breast) cancer cell lines; EGFR and VEGFR-2 enzymatic assays. |
Why This Matters
Without comparator-based evidence for the 2,4-dimethoxy positional isomer, procurement or selection cannot be justified on performance grounds; any differentiation from the 3,4-isomer remains unquantified and speculative.
- [1] Mahmoud, M.A., et al. (2024) 'Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors', Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305856. View Source
